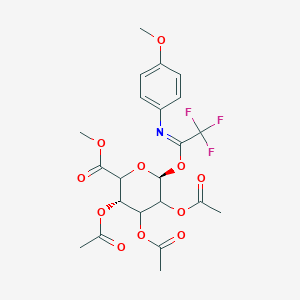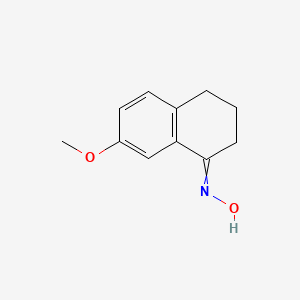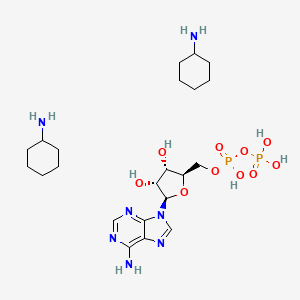
Adenosine 5'-diphosphate bis(cyclohexylammonium) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt, also known as ADP, is an adenine nucleotide . It has a molecular weight of 625.55 . This compound is a novel antiviral agent that has been shown to be an activator of the adenylate cyclase enzyme . It also inhibits DNA and RNA synthesis in viruses, which prevents viral replication .
Molecular Structure Analysis
The molecular structure of Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is represented by the Hill Notation: C10H15N5O10P2 · 2C6H13N .Chemical Reactions Analysis
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . It affects platelet activation through its interaction with ADP receptors P2Y1, P2Y12, and P2X1 .Physical And Chemical Properties Analysis
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is a crystalline compound . It is soluble in water, forming a clear to slightly hazy, colorless to faintly yellow solution . The compound should be stored at a temperature of -20°C .Scientific Research Applications
Energy Storage and Nucleic Acid Metabolism
Adenosine 5’-diphosphate (ADP) is an adenine nucleotide involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases .
Platelet Activation Inhibition
Upon its conversion to adenosine by ecto-ADPases, platelet activation is inhibited via adenosine receptors . This makes it a valuable compound in the study of blood clotting and related disorders.
Luminometry Standard
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt has been used as a standard in luminometry . Luminometry is a technique used in bioluminescence studies, and this compound helps establish a baseline or standard for measurements.
Suramin Inhibition Assays
This compound has also been used in suramin inhibition assays . Suramin is a medication used to treat African sleeping sickness and river blindness, and these assays help researchers understand how the drug interacts with various compounds in the body.
Bacterial Research
The compound is derived from bacterial sources , making it a useful tool in bacterial research, particularly in studies related to bacterial metabolism and energy production.
Comparative Studies
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is often used in comparative studies with other similar compounds . These comparisons help researchers understand the subtle differences and similarities between these compounds, leading to new insights and discoveries.
Mechanism of Action
Target of Action
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt, also known as ADENOSINE 5/'-DIPHOSPHATE DI(MONOCYCLOHEXYLAMMONIUM) SALT, primarily targets ADP receptors P2Y1, P2Y12, and P2X1 . These receptors play a crucial role in platelet activation .
Mode of Action
The compound interacts with its targets, the ADP receptors, affecting platelet activation. It is converted into adenosine by ecto-ADPases . This conversion results in the inhibition of platelet activation via adenosine receptors .
Biochemical Pathways
The compound is involved in the energy storage and nucleic acid metabolism pathways through its conversion into ATP by ATP synthases . It affects the cellular signaling pathways related to these processes .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of platelet activation. This is achieved through its conversion to adenosine and subsequent interaction with adenosine receptors .
Safety and Hazards
When handling Adenosine 5’-diphosphate bis(cyclohexylammonium) salt, it is recommended to avoid contact with skin and eyes . The formation of dust and aerosols should be avoided, and exposure should be minimized . It is also advised to provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2C6H13N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;2*7-6-4-2-1-3-5-6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*6H,1-5,7H2/t4-,6-,7-,10-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOUEIPNDLFPCX-IDIVVRGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N7O10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adp Di(monocyclohexylammonium) salt | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

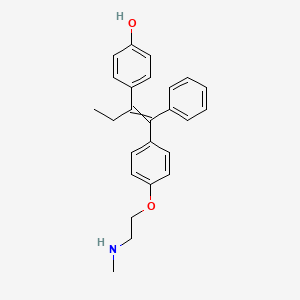

![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)
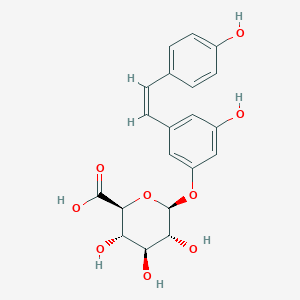

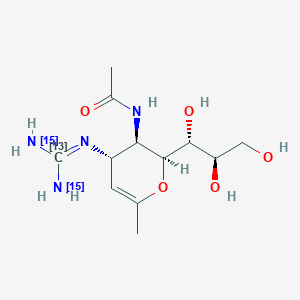

![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)
![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)


